(Z)-2-chloro-1-phenylethenol

Tautomerism Synthetic intermediate Oxidation state

(Z)-2-Chloro-1-phenylethenol is the enol tautomer of the widely known α-haloketone 2-chloroacetophenone (phenacyl chloride), bearing a reactive vinyl alcohol moiety with defined (Z)-geometry about the exocyclic C=C bond. In contrast to its saturated counterpart 2-chloro-1-phenylethanol (CAS 1674-30-2)—a chiral secondary alcohol widely employed as a pharmaceutical building block —the enol form carries the same heavy-atom composition as the ketone (C8H7ClO, MW 154.59) but possesses a hydroxyl group conjugated to a double bond, endowing it with a fundamentally distinct reactivity profile relevant to stereospecific synthesis and heterocycle construction.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
Cat. No. B13803918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-chloro-1-phenylethenol
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CCl)O
InChIInChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-6,10H/b8-6-
InChIKeyKTIZSSHSPIVCDE-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (Z)-2-Chloro-1-phenylethenol (CAS 80228-18-8) Appears in Specialist Procurement Inquiries


(Z)-2-Chloro-1-phenylethenol is the enol tautomer of the widely known α-haloketone 2-chloroacetophenone (phenacyl chloride), bearing a reactive vinyl alcohol moiety with defined (Z)-geometry about the exocyclic C=C bond . In contrast to its saturated counterpart 2-chloro-1-phenylethanol (CAS 1674-30-2)—a chiral secondary alcohol widely employed as a pharmaceutical building block [1]—the enol form carries the same heavy-atom composition as the ketone (C8H7ClO, MW 154.59) but possesses a hydroxyl group conjugated to a double bond, endowing it with a fundamentally distinct reactivity profile relevant to stereospecific synthesis and heterocycle construction .

(Z)-2-Chloro-1-phenylethenol Cannot Be Replaced by the Saturated Alcohol or the Parent Ketone Without Changing Reactivity Outcomes


The three compounds—(Z)-2-chloro-1-phenylethenol, 2-chloro-1-phenylethanol, and 2-chloroacetophenone—share the same carbon skeleton but differ in oxidation state, hybridization, and functional-group presentation, which directly control their reaction pathways. The saturated alcohol reacts primarily through nucleophilic displacement of chloride (SN2) or base-induced epoxide formation [1], the ketone undergoes carbonyl addition or enolate chemistry [2], while the enol offers an ambident nucleophilic system (O-attack vs. C-attack) that is unavailable to either comparator . Procurement of the wrong form therefore determines whether a planned synthetic sequence succeeds or fails, particularly in stereospecific or tautomer-dependent heterocycle syntheses.

Quantitative Differentiation of (Z)-2-Chloro-1-phenylethenol from Its Closest Analogs


Enol vs. Saturated Alcohol: Molecular Formula and Oxidation State Define Distinct Reactivity Domains

(Z)-2-Chloro-1-phenylethenol bears the molecular formula C8H7ClO (MW 154.59), representing a formal oxidation state two H atoms lower than the saturated analog 2-chloro-1-phenylethanol (C8H9ClO, MW 156.61) [1]. The difference of 2.02 g/mol reflects the presence of a C=C double bond conjugated to the phenyl ring in the enol, which is absent in the saturated alcohol. This structural distinction is critical because the enol can participate in electrocyclic reactions, Diels–Alder cycloadditions, and tautomer-dependent heterocycle formations that are not accessible to the fully saturated framework .

Tautomerism Synthetic intermediate Oxidation state

Boiling Point Differentiation: Enol vs. Saturated Alcohol Under Atmospheric Pressure

The predicted normal boiling point of (Z)-2-chloro-1-phenylethenol is 248.7 ± 40.0 °C at 760 mmHg . Although the saturated alcohol 2-chloro-1-phenylethanol is frequently cited with a boiling point of approximately 110–114 °C, those values are measured at substantially reduced pressure (5–6 mmHg) ; its predicted normal boiling point is approximately 254.9 ± 20.0 °C at 760 mmHg . The overlapping normal-boiling-point ranges mean that distillation-based separation between the two is non-trivial, but the enol form’s lower normal boiling point relative to the saturated alcohol (Δ ~ 6 °C at the central estimate) provides a modest selectivity window for fractional distillation when both are present .

Physicochemical property Purification Boiling point

Halogen-Dependent Physicochemical Properties: Chloro-Enol vs. Bromo-Enol Analog

The bromo analog (Z)-2-bromo-1-phenylethenol (CAS 344397-97-3) exhibits a predicted density of 1.6 ± 0.1 g/cm³ and a predicted boiling point of 266.8 ± 40.0 °C at 760 mmHg , compared with 1.2 ± 0.1 g/cm³ and 248.7 ± 40.0 °C for the chloro compound . The Δρ of ~0.4 g/cm³ reflects the heavier bromine atom (ΔAW = 44.45 g/mol), and the ΔTb of ~18 °C is consistent with the greater polarizability of bromine. Additionally, chloride is a poorer leaving group than bromide in nucleophilic substitution (typical relative rate kBr/kCl ≈ 30–50 for SN2 at sp³ carbon; the difference is moderated but still significant in vinyl systems) [1].

Halogen effect Density Leaving group reactivity

Tautomeric Equilibrium Enables Keto-Enol Reactivity Not Available to the Saturated Alcohol

(Z)-2-Chloro-1-phenylethenol exists in dynamic equilibrium with its keto tautomer 2-chloroacetophenone . This tautomeric relationship is not shared by 2-chloro-1-phenylethanol, which lacks an α-hydrogen on the hydroxyl-bearing carbon and cannot enolize. In structurally analogous (Z)-2-(heterocyclic)-1-phenylethenol systems, both keto and enol tautomeric forms were directly observed and used as complementary starting materials for fused-ring heterocycle syntheses with 1,3-diacid chlorides and N-(chlorocarbonyl) isocyanate, affording 5,6-ring-fused thiazolo-, oxazolo-, benzothiazolo-, and benzoxazolo-derivatives in synthetically useful yields . The chloro-substituted phenyl analog is expected to exhibit analogous tautomer-dependent reactivity, providing two electrophilic reaction channels (carbonyl addition onto the keto form vs. O-acylation or C-alkylation of the enol) from the same equilibrating mixture .

Keto-enol tautomerism Heterocycle synthesis Ambident reactivity

Enol Form Provides (Z)-Stereochemical Definition Lacking in the Racemic Saturated Alcohol

The (Z)-designation in (Z)-2-chloro-1-phenylethenol defines the relative orientation of the phenyl ring and the chlorine atom across the C=C double bond . This is a geometric certainty imposed by the double bond, whereas the saturated analog 2-chloro-1-phenylethanol is chiral at the benzylic carbon and is typically supplied as a racemic mixture or as a single enantiomer requiring separate asymmetric synthesis or resolution steps . The (Z)-enol therefore offers a predefined stereochemical relationship that can be exploited in stereospecific transformations (e.g., cycloadditions where alkene geometry is translated into product stereochemistry) without the need for enantioselective synthesis or chiral separation .

Stereochemistry (Z)-configuration Geometric isomerism

Predicted LogP and Polarity Profile Differentiate the Enol from the More Polar Saturated Alcohol

The predicted LogP for (Z)-2-chloro-1-phenylethenol is 2.55 , indicating moderately higher lipophilicity compared with the saturated alcohol 2-chloro-1-phenylethanol, which has a predicted LogP of approximately 1.80–1.95 and an experimentally derived pKa of 13.21 ± 0.20 [1]. The ΔLogP of ~0.6–0.75 units translates to approximately a 4–5.6-fold higher octanol–water partition coefficient, meaning the enol form is more readily extracted into organic solvents and will exhibit longer retention on reversed-phase HPLC columns under identical conditions.

Lipophilicity LogP Chromatographic behavior

Procurement-Driven Application Scenarios Where (Z)-2-Chloro-1-phenylethenol Offers a Defensible Advantage


Synthesis of Fused-Ring Heterocycles via Tautomer-Dependent Cyclocondensation

Based on the demonstrated utility of (Z)-2-(heterocyclic)-1-phenylethenol tautomers in constructing thiazolo-, oxazolo-, benzothiazolo-, and benzoxazolo-fused systems , (Z)-2-chloro-1-phenylethenol can be deployed as a chloro-substituted phenyl analog for analogous cyclocondensation reactions with 1,3-diacid chlorides or isocyanates. The chorine substituent provides a synthetic handle for subsequent cross-coupling or nucleophilic aromatic substitution that is absent in the unsubstituted 1-phenylethenol.

Stereospecific [4+2] Cycloadditions Exploiting Pre-Locked (Z)-Geometry

The (Z)-configuration of the C=C bond makes this enol a suitable dienophile or diene precursor in Diels–Alder reactions where alkene geometry is directly translated into product stereochemistry. Unlike the saturated alcohol or the keto tautomer, which lack this defined alkene geometry, the enol provides a predictable stereochemical outcome without requiring chiral auxiliaries or catalysts.

Controlled Nucleophilic Vinyl Substitution with Tunable Chloride Leaving-Group Reactivity

The chlorine atom attached to the vinylic carbon in the enol system is less reactive than the bromine in (Z)-2-bromo-1-phenylethenol (ΔTb ≈ 18 °C; class-level relative rate kBr/kCl ≈ 30–50) [1]. This moderated electrophilicity is advantageous when a slower, more selective substitution is required to avoid over-reaction or when downstream functional-group tolerance is narrow. The enol OH group further allows O-protection strategies to fully deactivate the nucleophilic enol oxygen during chloride displacement.

Liquid–Liquid Extraction and Chromatographic Method Development Leveraging Elevated LogP

The predicted LogP of 2.55 provides approximately 4–5.6-fold greater organic-phase partitioning relative to the saturated alcohol comparator. This property can be exploited to design extraction-based purification protocols that separate the enol product from more polar alcohol byproducts or unreacted starting materials without resorting to column chromatography, thereby reducing purification time and solvent consumption in process-scale applications.

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